3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C24H17FN4O2, with a molecular weight of approximately 412.42 g/mol. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects .
The synthesis of 3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves several steps, utilizing α,α-ketene dithioacetals as key intermediates. The process typically includes the following methods:
The molecular structure of 3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can be represented by its canonical SMILES notation: CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-]
.
The reactivity of 3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is characterized by several important chemical reactions:
The mechanism of action for compounds like 3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline often involves interaction with specific biological targets:
Relevant data includes:
The applications of 3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline are primarily found in scientific research:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5